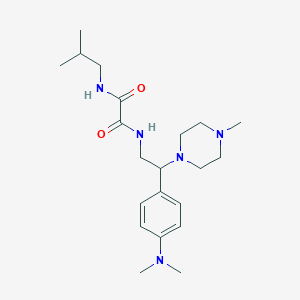

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O2/c1-16(2)14-22-20(27)21(28)23-15-19(26-12-10-25(5)11-13-26)17-6-8-18(9-7-17)24(3)4/h6-9,16,19H,10-15H2,1-5H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLTUUXLWYIQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Acylation: The resulting amine is acylated with isobutyloxalyl chloride to form the final product, N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.

Industry

In industrial applications, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and functional group compatibility.

Mecanismo De Acción

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. The dimethylamino and piperazine groups suggest potential binding to neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-acetoxalamide

- N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propionyloxalamide

Uniqueness

Compared to similar compounds, N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide features an isobutyloxalamide moiety, which may confer unique steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a distinct entity in its class.

Actividad Biológica

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The biological activity of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, potentially affecting processes such as cell proliferation, apoptosis, and signal transduction.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide. For instance:

- Cell Line Studies : Research involving pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines showed that derivatives of this compound significantly inhibited cell colony formation at concentrations as low as 1 µM. Specifically, certain derivatives completely disrupted colony growth in MDA-MB-231 cells at 2 µM concentration .

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| 5k | MDA-MB-231 | 1 | Disturbed colony growth |

| 5k | Panc-1 | 2 | Inhibited colony formation |

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Analogous compounds have been shown to affect serotonin transporters, indicating a possible role in modulating neurotransmission. Specifically, studies have highlighted the ability of similar compounds to serve as substrates for human serotonin transporters (hSERT), which are critical targets for antidepressants .

Research Findings

Research findings indicate that the biological activity of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is closely linked to its structural components:

- The dimethylamino group enhances lipophilicity, potentially improving cellular uptake.

- The piperazine moiety may influence receptor binding affinity and selectivity.

In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the compound's structure can lead to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide with high purity?

- The synthesis involves multi-step coupling reactions under controlled conditions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC) with activating agents like HOBt to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while inert atmospheres prevent oxidation of sensitive groups .

- Temperature control : Maintain 0–25°C during coupling to avoid racemization and thermal degradation .

- Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Solubility : Test in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 2–12) to assess formulation viability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate degradation pathways (e.g., hydrolysis of oxalamide bonds) .

- LogP : Determine via reverse-phase HPLC to predict membrane permeability (expected LogP ~2.5 due to dimethylamino and piperazine groups) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition : Test against histone deacetylases (HDACs) at 1–10 µM concentrations using fluorogenic substrates .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT or resazurin assays .

- Receptor binding : Screen against GPCRs (e.g., serotonin receptors) via radioligand displacement assays, given the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HDAC inhibition efficacy across studies?

- Assay standardization : Compare IC₅₀ values using identical HDAC isoforms (e.g., HDAC6 vs. HDAC1) and substrate concentrations .

- Structural analysis : Perform molecular docking (AutoDock Vina) to identify binding mode variations caused by protonation states of the dimethylamino group .

- Meta-analysis : Aggregate data from ≥3 independent labs using random-effects models to account for inter-lab variability .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Prodrug design : Mask the oxalamide group with ester prodrugs to enhance oral bioavailability .

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 to predict metabolic stability and drug-drug interactions .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment in animal models .

Q. How can computational methods guide SAR studies for improved target selectivity?

- 3D-QSAR modeling : Align structures with CoMFA/CoMSIA to correlate substituent effects (e.g., isobutyl vs. fluorophenyl) with HDAC isoform selectivity .

- Free-energy perturbation (FEP) : Simulate mutations in target binding pockets to prioritize synthetic analogs .

- ADMET prediction : Use SwissADME to filter candidates with poor solubility (<50 µM) or high hepatotoxicity risk .

Key Research Recommendations

- Prioritize crystallography studies to resolve binding ambiguities with HDAC isoforms .

- Explore combination therapies with existing chemotherapeutics to assess synergistic effects .

- Validate off-target effects using proteome-wide affinity profiling (e.g., CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.